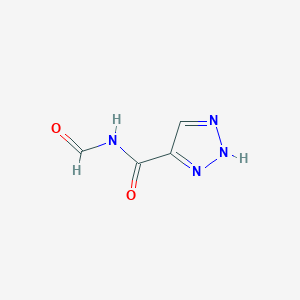
N-formyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl-1H-1,2,3-triazole-4-carboxamide (FTC) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a triazole-based compound with a formyl group attached to the nitrogen atom of the triazole ring. The unique structure of FTC makes it an interesting candidate for drug development, and it has been explored for its potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-formyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anticancer effects. It has also been shown to inhibit the activity of viral and bacterial enzymes, which may contribute to its antiviral and antibacterial effects. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, this compound has been shown to inhibit viral and bacterial replication. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-formyl-1H-1,2,3-triazole-4-carboxamide is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-formyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of this compound-based drugs for cancer treatment. Another area of interest is the exploration of this compound as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
Synthesis Methods
N-formyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods, including the reaction of 4-azidotriazole with formic acid, or the reaction of 4-carboxytriazole with formamide. The synthesis of this compound has been optimized to achieve high yields, purity, and reproducibility.
Scientific Research Applications
N-formyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as a therapeutic agent in various fields of medicine, including cancer, infectious diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been explored for its antiviral and antibacterial properties. In inflammation research, this compound has been investigated for its ability to reduce inflammation and oxidative stress.
Properties
| 106913-63-7 | |
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.1 g/mol |
IUPAC Name |
N-formyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O2/c9-2-5-4(10)3-1-6-8-7-3/h1-2H,(H,5,9,10)(H,6,7,8) |
InChI Key |
IEJCIHXFBFXKEK-UHFFFAOYSA-N |
SMILES |
C1=NNN=C1C(=O)NC=O |
Canonical SMILES |
C1=NNN=C1C(=O)NC=O |
synonyms |
1H-1,2,3-Triazole-4-carboxamide,N-formyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


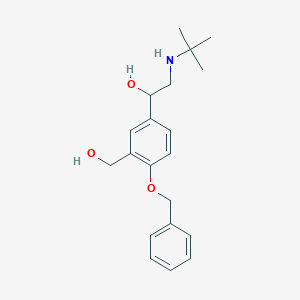
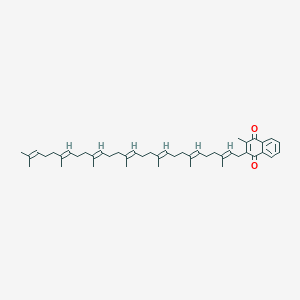

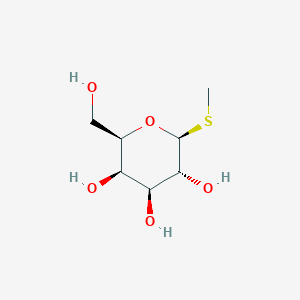
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

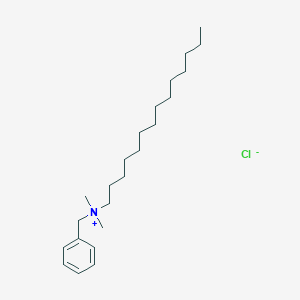
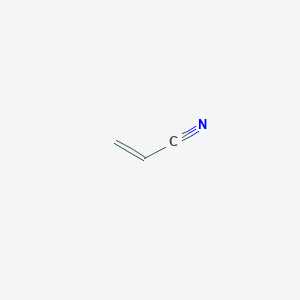
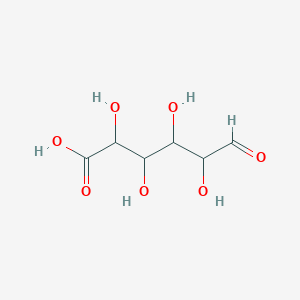
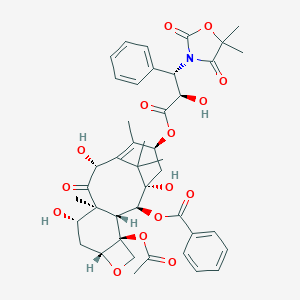

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
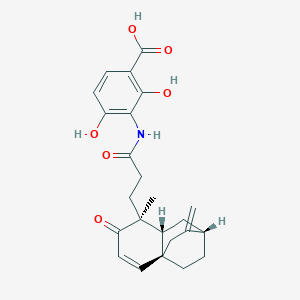
![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
